molecular formula C5H4N4O B1149853 1,7-Dihydropurin-6-one CAS No. 1246820-04-1

1,7-Dihydropurin-6-one

Cat. No.: B1149853
CAS No.: 1246820-04-1
M. Wt: 139.09
InChI Key:
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Description

Hypoxanthine is a naturally occurring purine derivative . It is the deaminated form of adenine and a breakdown product of adenosine monophosphate (AMP) . The molecular formula of Hypoxanthine is C5H4N4O, and it has a molecular weight of 136.1115 .


Synthesis Analysis

A series of new 8-arylhydrazono-2-(benzylsulfanyl)-7H-purin-6-ones were synthesized . Their electronic absorption spectra in different organic solvents of varying polarities were investigated and their acid dissociation constants in both the ground and excited states were determined spectrophotometrically .


Molecular Structure Analysis

The adsorption of 2-amino-1,7-dihydropurin-6-one (ADO) on coronene and coronene that has been doped with boron and nitrogen has been investigated . The study took into account the binding energy, charge analysis, orbital analysis, quantum theory of atom in molecules (QTAIM), and surface-enhanced Raman spectroscopy (SERS) .


Chemical Reactions Analysis

The tautomeric structures of the diazonium coupling products of 2-(Benzylsulfanyl)-7H-purin-6-one in its ground and excited states were elucidated by spectral analyses and correlation of their acid dissociation constants with the Hammett equation . The results indicated that the studied compounds exist predominantly in the hydrazone tautomeric form in both the ground and excited states .


Physical and Chemical Properties Analysis

Hypoxanthine is a solid at room temperature . It has a melting point of 150°C . The UV/Visible spectrum of Hypoxanthine is available in the NIST Chemistry WebBook .

Scientific Research Applications

  • Enzyme Affinity : A study by Kati and Wolfenden (1989) demonstrated that the compound 1,6-dihydropurine ribonucleoside, which is closely related to 1,7-Dihydropurin-6-one, has significantly lower affinity for adenosine deaminase compared to its hydroxylated counterpart. This highlights the importance of specific functional groups in enzyme-substrate interactions and suggests potential applications in enzyme research (Kati & Wolfenden, 1989).

  • Structure and Catalysis of Enzymes : Wilson, Rudolph, and Quiocho (1991) detailed the atomic structure of adenosine deaminase complexed with a transition-state analog, which includes a molecule similar to this compound. This work provides insights into the catalytic mechanism of enzymes and the impact of mutations on enzyme function, which can be critical for understanding genetic diseases and developing enzyme inhibitors (Wilson, Rudolph, & Quiocho, 1991).

  • Synthesis of Purines : Kotek et al. (2010) described a method for synthesizing 7-substituted purines via 7,8-dihydropurines, indicating the utility of dihydropurines (including compounds like this compound) in the synthesis of biologically significant molecules. This approach could be valuable in medicinal chemistry for creating new drugs (Kotek et al., 2010).

  • Antimicrobial Activities : Sharma, Sharma, and Rane (2004) investigated 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which are structurally related to this compound, for their antimicrobial activities. This research points towards the potential use of dihydropurine derivatives in developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004).

  • Chemical Properties and Stability : Dántola et al. (2008) studied the stability of 7,8-dihydropterins, which are related to this compound, in air-equilibrated aqueous solutions. Understanding the stability and reactivity of such compounds is essential in both biochemical and pharmaceutical contexts (Dántola et al., 2008).

Mechanism of Action

While the exact mechanism of action of Hypoxanthine is not mentioned in the search results, it is known that Hypoxanthine is capable of stimulating cell death and can also induce reactive oxygen species (ROS) .

Safety and Hazards

Hypoxanthine is moderately toxic by the intraperitoneal route . It is also an experimental teratogen . When heated to decomposition, it emits toxic fumes of nitrogen oxides .

Future Directions

While specific future directions for the research on Hypoxanthine are not mentioned in the search results, the synthesis of new derivatives and the investigation of their properties, as well as the exploration of their potential applications, could be interesting areas for future research .

Properties

IUPAC Name

1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1+1,4+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGQSTZJBFJUBT-JDKPDMQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=N[13C]2=C(C(=O)N1)[15NH][13CH]=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857867
Record name (4,8-~13~C_2_,7-~15~N)-3,7-Dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-04-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246820-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4,8-~13~C_2_,7-~15~N)-3,7-Dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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